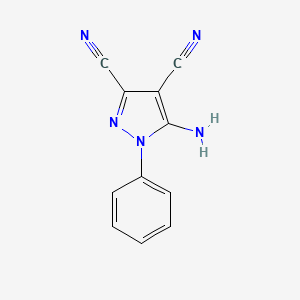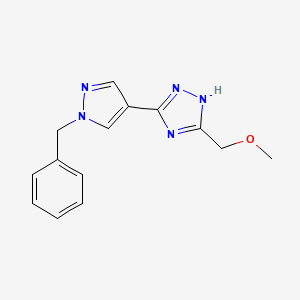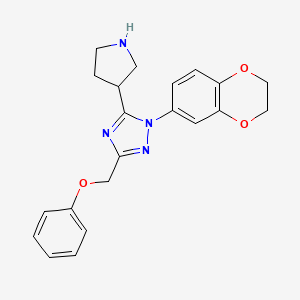![molecular formula C15H17NOS B5685814 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine](/img/structure/B5685814.png)
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, also known as MTEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has garnered significant attention from the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine selectively antagonizes the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in modulating glutamatergic neurotransmission. By blocking the activity of mGluR5, 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine reduces the excitability of neurons and decreases the release of glutamate, which is a key mediator of neuronal damage and inflammation.
Biochemical and Physiological Effects:
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been shown to have a range of biochemical and physiological effects, including reducing neuronal damage and inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors in animal models. It has also been shown to have a neuroprotective effect in models of traumatic brain injury and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine is its selectivity for the mGluR5 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.
Zukünftige Richtungen
There are several future directions for research on 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine, including exploring its potential therapeutic applications in various neurological and psychiatric disorders, investigating its mechanisms of action, and developing more potent and selective analogs of the compound. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine to optimize dosing and administration in animal models.
Synthesemethoden
The synthesis of 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine involves the reaction of 2-methyl-5-pyridinemethanol with 4-methoxyphenylthioacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ethyl bromide to form 5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine. The purity of the compound is typically verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
5-{2-[(4-methoxyphenyl)thio]ethyl}-2-methylpyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, anxiety, depression, and addiction. It has also been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
Eigenschaften
IUPAC Name |
5-[2-(4-methoxyphenyl)sulfanylethyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-12-3-4-13(11-16-12)9-10-18-15-7-5-14(17-2)6-8-15/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVLWBMBHHLTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCSC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(4-Methoxyphenyl)sulfanylethyl]-2-methyl-pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(cyclobutylcarbonyl)-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5685732.png)

![(1R*,3S*)-3-ethoxy-7-[(2-methoxyphenyl)sulfonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5685744.png)


![1-{5-[(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B5685764.png)
![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5685770.png)

![N,1,3-trimethyl-N-[(5-methyl-2-furyl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5685782.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5685798.png)

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5685822.png)
![(3S*,4S*)-1-[5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5685825.png)